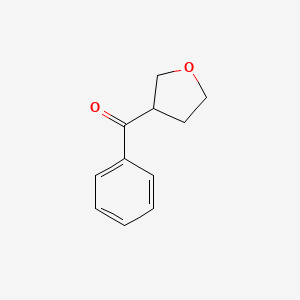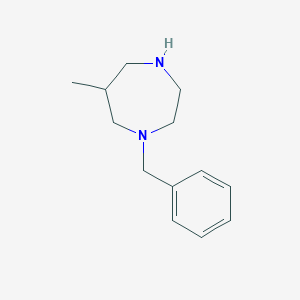
1-Benzyl-6-methyl-1,4-diazepane
Übersicht
Beschreibung
1-Benzyl-6-methyl-1,4-diazepane is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 .
Synthesis Analysis
The synthesis of 1-Benzyl-6-methyl-1,4-diazepane involves a two-step process that includes the coupling of benzaldehyde and methyl vinyl ketone followed by the formation of an azide from methyl nitrite .Molecular Structure Analysis
The molecular structure of 1-Benzyl-6-methyl-1,4-diazepane is represented by the InChI code: 1S/C13H20N2/c1-12-9-14-7-8-15 (10-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 . The molecule comprises of two six-membered rings which are abridged together through a network of C–N, N–N and C–N bonds .Chemical Reactions Analysis
1-Benzyl-6-methyl-1,4-diazepane is involved in various chemical reactions. For instance, it has been used in the synthesis of benzodiazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Physical And Chemical Properties Analysis
1-Benzyl-6-methyl-1,4-diazepane is a solid compound . More detailed physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Cytotoxicity
Palladacycles containing "1-Benzyl-6-methyl-1,4-diazepane" derivatives have been investigated for their catalytic activities and cytotoxic effects. These complexes, characterized by various spectroscopic methods and X-ray crystallography, showed significant in vitro cytotoxicity against A2780/S cells and acted as inhibitors for cathepsin B, an enzyme related to cancer progression. This suggests a potential application in developing anticancer agents (Spencer et al., 2009).
Catalysts for Epoxidation Reactions
Manganese(III) complexes with bisphenolate ligands derived from "1-Benzyl-6-methyl-1,4-diazepane" have been studied as catalysts for epoxidation reactions. These complexes, characterized through various techniques, showed a correlation between the Lewis acidity of the Mn(III) center and the yield/product selectivity of the epoxidation, indicating their potential as chemoselective catalysts (Sankaralingam & Palaniandavar, 2014).
σ1 Receptor Ligands
Research into the synthesis of 1,4-diazepanes as σ1 receptor ligands has been conducted, starting from enantiomerically pure amino acids. These compounds, particularly with certain substituents, showed high σ1 affinity without inhibiting related enzymes, suggesting their potential in cognitive enhancement and as σ1 agonists (Fanter et al., 2017).
Microwave-Assisted Synthesis
An efficient microwave-assisted synthesis method for 1,4-diazepane derivatives has been developed. This method offers rapid synthesis in good yields, indicating its utility in the efficient and rapid preparation of these compounds, which could be beneficial in various synthetic applications (Wlodarczyk et al., 2007).
Efflux Pump Inhibitor
1-Benzyl-1,4-diazepane has been studied for its action as an efflux pump inhibitor (EPI) in Escherichia coli, particularly against strains overexpressing efflux pumps. The compound was found to decrease antibiotic resistance by inhibiting the efflux pumps, suggesting its potential as a therapeutic agent to combat antibiotic resistance (Casalone et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-6-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-9-14-7-8-15(10-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELQSIXFTFPJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-methyl-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)

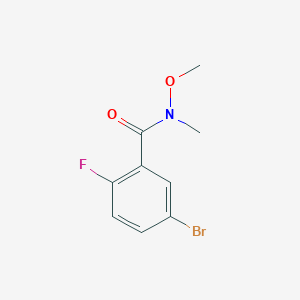
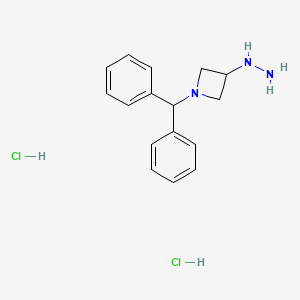
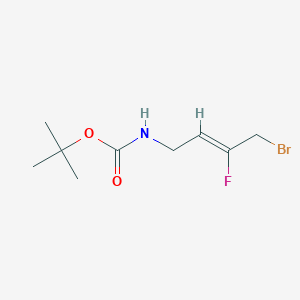
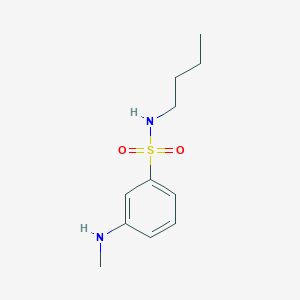
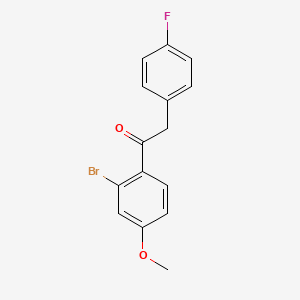
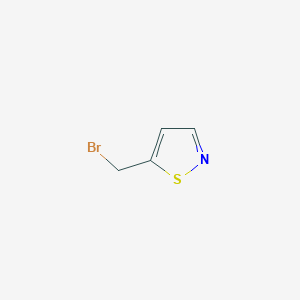

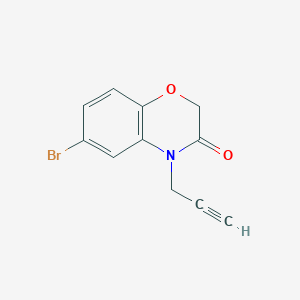
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
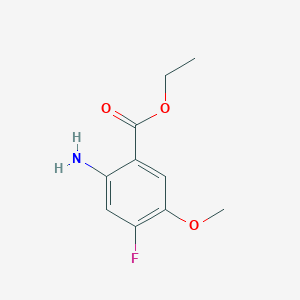
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
